molecular formula C17H16ClNO3S B12616014 2-(4-Chlorophenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one CAS No. 921611-09-8

2-(4-Chlorophenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one

Cat. No.: B12616014
CAS No.: 921611-09-8
M. Wt: 349.8 g/mol
InChI Key: PAAWKESIUZNRHE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one typically involves the reaction of 4-chlorobenzaldehyde, 3-methoxybenzylamine, and thioglycolic acid. The reaction is carried out under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity. Continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivative.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for treating infections and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1,3-thiazolidin-4-one: Lacks the 3-methoxyphenylmethoxy group.

    3-(4-Chlorophenyl)-1,3-thiazolidin-4-one: Different substitution pattern on the thiazolidinone ring.

    2-(4-Methoxyphenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one: Substitution of the chlorine atom with a methoxy group.

Uniqueness

2-(4-Chlorophenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinone derivatives.

Properties

CAS No.

921611-09-8

Molecular Formula

C17H16ClNO3S

Molecular Weight

349.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-[(3-methoxyphenyl)methoxy]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H16ClNO3S/c1-21-15-4-2-3-12(9-15)10-22-19-16(20)11-23-17(19)13-5-7-14(18)8-6-13/h2-9,17H,10-11H2,1H3

InChI Key

PAAWKESIUZNRHE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CON2C(SCC2=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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